4-Methyl-2-[(2-methylpentan-3-yl)amino]pentan-1-ol
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Overview
Description
4-Methyl-2-[(2-methylpentan-3-yl)amino]pentan-1-ol is an organic compound with the molecular formula C12H27NO It is a branched-chain amino alcohol, which means it contains both an amino group (-NH2) and a hydroxyl group (-OH) attached to a branched carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[(2-methylpentan-3-yl)amino]pentan-1-ol typically involves the reaction of 2-methylpentan-3-amine with 4-methyl-2-pentanone under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as production volume, cost, and environmental considerations. Industrial production methods often incorporate advanced techniques such as distillation, crystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[(2-methylpentan-3-yl)amino]pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 4-methyl-2-pentanone, while reduction of the amino group may produce 4-methyl-2-pentylamine.
Scientific Research Applications
4-Methyl-2-[(2-methylpentan-3-yl)amino]pentan-1-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of various products.
Mechanism of Action
The mechanism by which 4-Methyl-2-[(2-methylpentan-3-yl)amino]pentan-1-ol exerts its effects involves interactions with specific molecular targets. The amino and hydroxyl groups allow the compound to form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
4-Methyl-2-[(2-methylpentan-3-yl)amino]pentan-1-ol can be compared with other similar compounds, such as:
2-amino-4-methylpentan-1-ol: This compound has a similar structure but lacks the additional methyl group on the carbon chain.
4-methyl-2-pentanol: This compound contains a hydroxyl group but lacks the amino group.
2-methylpentan-3-amine: This compound contains an amino group but lacks the hydroxyl group.
The presence of both amino and hydroxyl groups in this compound makes it unique and versatile for various applications.
Properties
Molecular Formula |
C12H27NO |
---|---|
Molecular Weight |
201.35 g/mol |
IUPAC Name |
4-methyl-2-(2-methylpentan-3-ylamino)pentan-1-ol |
InChI |
InChI=1S/C12H27NO/c1-6-12(10(4)5)13-11(8-14)7-9(2)3/h9-14H,6-8H2,1-5H3 |
InChI Key |
SAMYAXQHHCFPNC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)C)NC(CC(C)C)CO |
Origin of Product |
United States |
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